molecular formula C18H26N2O4S B5508317 1-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No. B5508317
M. Wt: 366.5 g/mol
InChI Key: UXXPESRWIFWLKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide often involves the introduction of sulfonyl and benzyl groups into piperidine derivatives. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that substituting the benzamide with a bulky moiety significantly increases activity, highlighting the importance of specific functional groups in enhancing the compound's effectiveness (Sugimoto et al., 1990).

Molecular Structure Analysis

The structural analysis of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, reveals detailed insights into their molecular configuration. X-ray crystallography studies show these compounds typically crystallize in specific crystal classes, with piperazine rings adopting chair conformations and the geometry around sulfonyl atoms being distorted tetrahedral, indicating the complex and precise nature of their molecular structures (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl piperidine derivatives are diverse and include the formation of potent inhibitors for enzymes like acetylcholinesterase. For example, specific piperidine derivatives have been synthesized to exhibit significant anti-acetylcholinesterase activity, indicating the role of the sulfonyl and benzyl groups in facilitating biochemical interactions (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of sulfonyl piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and effectiveness in various fields. Studies using X-ray crystallography provide valuable data on the crystalline structures, which in turn affect the physical properties and stability of these compounds (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and interactions with biological molecules, are essential for understanding the applications and potential of sulfonyl piperidine derivatives. For example, the introduction of sulfonyl and benzyl groups into the piperidine ring enhances the compound's activity and selectivity towards certain biological targets, demonstrating the significant impact of chemical modifications on the properties of these compounds (Sugimoto et al., 1990).

Scientific Research Applications

Antidementia Agents

One study focused on the synthesis and anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives, finding that substituting the benzamide with a bulky moiety significantly increased activity. Particularly, a compound was identified as a potent inhibitor of acetylcholinesterase, showing an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE) and was proposed for development as an antidementia agent (Sugimoto et al., 1990).

Antidepressant Metabolism

Another study investigated the in vitro oxidative metabolism of a novel antidepressant, Lu AA21004, identifying the enzymes involved in its metabolism. This research provides insights into the metabolic pathways of antidepressants, which can inform the development of drugs with improved efficacy and safety profiles (Hvenegaard et al., 2012).

Prokinetic Agents

A series of benzamide derivatives were synthesized and evaluated for their effect on gastrointestinal motility. One compound, identified as a selective serotonin 4 receptor agonist, showed potential as a novel prokinetic agent with reduced side effects (Sonda et al., 2004).

Antibacterial Agents

Sulfonamides, including those with structures similar to 1-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide, have been explored for their antibacterial properties. A study synthesized new N,N-diethyl amide bearing sulfonamides and evaluated their antimicrobial activity, highlighting the potential of such compounds as effective antibacterial agents (Ajani et al., 2013).

Antioxidant and Anticholinesterase Activity

Research on sulfonyl hydrazone scaffolds fused with piperidine rings demonstrated significant antioxidant capacity and anticholinesterase activity. These findings suggest the potential application of such compounds in the treatment of diseases associated with oxidative stress and cholinesterase imbalance (Karaman et al., 2016).

properties

IUPAC Name

1-benzylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(19-13-17-7-4-12-24-17)16-8-10-20(11-9-16)25(22,23)14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXPESRWIFWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

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